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Compound Name: Methyldopa sesquihydrate

Cat. No.: B7802893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic

formulations of Methyldopa sesquihydrate, a widely prescribed antihypertensive agent. The

following sections present key pharmacokinetic data from several studies, detail the

experimental protocols employed, and visualize the standard workflow for a bioequivalence

study. This information is intended to assist researchers and drug development professionals in

understanding the performance of different generic alternatives.

Quantitative Data Summary
The bioequivalence of generic methyldopa formulations is established by comparing their

pharmacokinetic parameters to a reference product. The key parameters are the Area Under

the plasma concentration-time Curve (AUC), which represents the total drug exposure, and the

maximum plasma concentration (Cmax), which indicates the peak exposure. Bioequivalence is

generally concluded if the 90% confidence interval (CI) for the ratio of the generic product's to

the reference product's geometric means for AUC and Cmax falls within the range of 80.00% to

125.00%.[1][2]

The following tables summarize the results from several bioequivalence studies on 250 mg

methyldopa tablets.
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Table 1: Bioequivalence Study of Generic Methyldopa (R-Pharm CJSC, Russia) vs. Dopegyt®

(EGIS Pharmaceuticals PLC, Hungary)[1]

Pharmacokinetic
Parameter

Test Formulation
(Mean)

Reference
Formulation (Mean)

Geometric Mean
Ratio (90% CI)

AUC0-t (ng·h/mL) 3690.1 ± 1162.3 4004.8 ± 1321.5
92.93% (80.69% -

107.03%)

Cmax (ng/mL) 989.7 ± 301.2 1050.1 ± 350.4
94.89% (80.88% -

111.34%)

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable

concentration. Cmax: Maximum observed plasma concentration.

Table 2: Bioequivalence Study of a New Generic Formulation vs. a Reference Formulation[3][4]

[5][6]

Pharmacokinetic
Parameter

Test Formulation
(Range)

Reference
Formulation
(Range)

Geometric Mean
Ratio (90% CI)

AUC0-∞ (ng·h/mL) 2002.1 - 10614.8 2076.8 - 9056.3 88.82% - 101.13%

Cmax (ng/mL) 270.3 - 1864.9 224.5 - 1585.6 92.48% - 115.94%

AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to

infinity.

Table 3: Bioequivalence Study of Dopegyt® vs. Presinol® Film Tablets[7][8]

Pharmacokinetic Parameter Test/Reference Ratio (90% CI)

AUC0-∞ 88.3% - 123.7%
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The methodologies for conducting bioequivalence studies of methyldopa formulations are

rigorous and standardized to ensure the reliability of the results. Below is a detailed description

of a typical experimental protocol, synthesized from several published studies.[1][4][9]

Study Design
A standard bioequivalence study for methyldopa is typically designed as an open-label,

randomized, single-dose, two-period, two-sequence crossover study.[1][4][9] This design allows

each subject to serve as their own control, minimizing variability. A washout period of at least

one to two weeks is implemented between the two study periods to ensure the complete

elimination of the drug from the body before the administration of the next formulation.[4][9]

Study Population
The studies are generally conducted in a cohort of 12 to 30 healthy adult volunteers.[3][4][9]

Participants undergo a comprehensive health screening to ensure they meet the inclusion

criteria, which typically include being within a specific age range and having a body mass index

(BMI) within normal limits. Exclusion criteria include a history of allergies to methyldopa,

significant medical conditions, use of other medications, and being a smoker or regular

consumer of alcohol.[2][9]

Drug Administration and Blood Sampling
After an overnight fast of approximately 10 hours, subjects receive a single oral dose of either

the test or reference methyldopa tablet (e.g., 250 mg).[4][9] Venous blood samples are

collected at predetermined time points, typically including a pre-dose sample (0 hours) and

multiple samples post-dose (e.g., 0.75, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 24 hours).[9]

Analytical Methodology
The concentration of methyldopa in plasma samples is determined using a validated and

sensitive analytical method. High-performance liquid chromatography (HPLC) coupled with

either fluorescence detection or tandem mass spectrometry (MS/MS) are the most common

techniques.[1][3][4]

Sample Preparation: Due to the instability of methyldopa, plasma samples are often

stabilized with an antioxidant like ascorbic acid immediately after collection.[1][2] The drug is
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then extracted from the plasma, for example, by protein precipitation or solid-phase

extraction.

Chromatographic Conditions: A C18 reversed-phase column is typically used for separation.

The mobile phase composition and flow rate are optimized to achieve good resolution and a

reasonable run time.

Detection: Fluorescence detection offers high sensitivity for methyldopa.[3][4] LC-MS/MS

provides excellent selectivity and sensitivity, making it a robust method for bioanalytical

studies.[1] The method is validated for linearity, accuracy, precision, selectivity, and stability

according to regulatory guidelines.[2][4]

Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including AUC0-t, AUC0-∞, and Cmax, are calculated from the

plasma concentration-time data for each subject using non-compartmental methods.[9] These

parameters are then log-transformed and subjected to an analysis of variance (ANOVA) to

assess the effects of formulation, period, and sequence. The 90% confidence intervals for the

geometric mean ratios of the test to reference product for AUC and Cmax are calculated to

determine if they fall within the predefined bioequivalence limits.[1][9]

Visualization of a Typical Bioequivalence Study
Workflow
The following diagram illustrates the logical flow of a typical bioequivalence study for a generic

drug formulation.
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Caption: Workflow of a typical crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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